(4'-Acetyl-[1,1'-biphenyl]-4-yl)boronic acid
Overview
Description
(4’-Acetyl-[1,1’-biphenyl]-4-yl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a biphenyl structure with an acetyl group at the 4’ position
Mechanism of Action
Target of Action
The primary target of (4’-Acetyl-[1,1’-biphenyl]-4-yl)boronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In the Suzuki–Miyaura coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The affected pathway is the Suzuki–Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects include the formation of new carbon-carbon bonds, enabling the synthesis of a wide variety of organic compounds .
Pharmacokinetics
Boronic acids and their esters are known to be only marginally stable in water . Hydrolysis of some phenylboronic pinacol esters has been observed .
Result of Action
The result of the action of (4’-Acetyl-[1,1’-biphenyl]-4-yl)boronic acid is the formation of new carbon-carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This enables the synthesis of a wide variety of organic compounds .
Action Environment
The action of (4’-Acetyl-[1,1’-biphenyl]-4-yl)boronic acid is influenced by environmental factors such as the presence of water, as boronic acids and their esters are only marginally stable in water . The reaction conditions for the Suzuki–Miyaura cross-coupling reaction are also a key environmental factor, as the success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
Biochemical Analysis
Biochemical Properties
(4’-Acetyl-[1,1’-biphenyl]-4-yl)boronic acid plays a significant role in biochemical reactions due to its ability to interact with various biomolecules. It is known to form stable complexes with enzymes, proteins, and other biomolecules through its boronic acid moiety. This interaction is primarily due to the formation of reversible covalent bonds with diols and hydroxyl groups present in biomolecules. For instance, (4’-Acetyl-[1,1’-biphenyl]-4-yl)boronic acid can inhibit serine proteases by forming a covalent bond with the active site serine residue, thereby blocking the enzyme’s activity .
Cellular Effects
The effects of (4’-Acetyl-[1,1’-biphenyl]-4-yl)boronic acid on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. By interacting with key enzymes and proteins, (4’-Acetyl-[1,1’-biphenyl]-4-yl)boronic acid can modulate signaling pathways such as the MAPK/ERK pathway, leading to altered gene expression and cellular responses. Additionally, it can affect cellular metabolism by inhibiting enzymes involved in metabolic pathways, thereby altering the flux of metabolites within the cell .
Molecular Mechanism
At the molecular level, (4’-Acetyl-[1,1’-biphenyl]-4-yl)boronic acid exerts its effects through several mechanisms. One of the primary mechanisms is the formation of reversible covalent bonds with biomolecules, particularly enzymes. This interaction can lead to enzyme inhibition or activation, depending on the nature of the enzyme and the binding site. For example, (4’-Acetyl-[1,1’-biphenyl]-4-yl)boronic acid can inhibit proteases by binding to the active site serine residue, thereby preventing substrate access and enzyme activity . Additionally, it can influence gene expression by modulating transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The stability and degradation of (4’-Acetyl-[1,1’-biphenyl]-4-yl)boronic acid in laboratory settings are crucial for its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can undergo hydrolysis over time, leading to the formation of its corresponding boronic acid and acetyl derivatives . Long-term exposure to (4’-Acetyl-[1,1’-biphenyl]-4-yl)boronic acid in in vitro and in vivo studies has demonstrated sustained inhibition of target enzymes and prolonged effects on cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of (4’-Acetyl-[1,1’-biphenyl]-4-yl)boronic acid vary with different dosages in animal models. At low doses, it has been observed to selectively inhibit target enzymes without causing significant toxicity. At higher doses, (4’-Acetyl-[1,1’-biphenyl]-4-yl)boronic acid can exhibit toxic effects, including cellular apoptosis and tissue damage . Threshold effects have been noted, where a specific dosage range is required to achieve the desired biochemical effects without inducing adverse reactions.
Metabolic Pathways
(4’-Acetyl-[1,1’-biphenyl]-4-yl)boronic acid is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. It can inhibit key enzymes in metabolic pathways, leading to altered metabolite levels and flux. For example, it can inhibit glycolytic enzymes, resulting in decreased glucose metabolism and altered energy production within the cell . Additionally, (4’-Acetyl-[1,1’-biphenyl]-4-yl)boronic acid can interact with cofactors such as NAD+ and FAD, further influencing metabolic processes.
Transport and Distribution
The transport and distribution of (4’-Acetyl-[1,1’-biphenyl]-4-yl)boronic acid within cells and tissues are mediated by specific transporters and binding proteins. It can be actively transported into cells via membrane transporters and distributed within various cellular compartments. The compound’s localization and accumulation are influenced by its interactions with binding proteins and cellular structures . This distribution is crucial for its biochemical effects, as it determines the concentration of the compound at target sites.
Subcellular Localization
(4’-Acetyl-[1,1’-biphenyl]-4-yl)boronic acid exhibits specific subcellular localization, which is essential for its activity and function. It can be directed to specific cellular compartments, such as the cytoplasm, nucleus, or mitochondria, through targeting signals and post-translational modifications. This localization is critical for its interactions with target biomolecules and the subsequent biochemical effects . For instance, its presence in the nucleus can influence gene expression by interacting with transcription factors and other nuclear proteins.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4’-Acetyl-[1,1’-biphenyl]-4-yl)boronic acid typically involves the borylation of a biphenyl precursor. One common method is the palladium-catalyzed Suzuki-Miyaura coupling reaction, where an aryl halide reacts with a boronic acid or boronate ester in the presence of a palladium catalyst and a base. The reaction conditions often include solvents like toluene or ethanol and bases such as potassium carbonate or sodium hydroxide .
Industrial Production Methods
Industrial production of (4’-Acetyl-[1,1’-biphenyl]-4-yl)boronic acid may involve large-scale Suzuki-Miyaura coupling reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The process may also include steps for purification, such as recrystallization or chromatography, to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
(4’-Acetyl-[1,1’-biphenyl]-4-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the acetyl group to an alcohol or other reduced forms.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, Suzuki-Miyaura coupling reactions yield biaryl compounds, while oxidation reactions produce boronic esters or borates .
Scientific Research Applications
(4’-Acetyl-[1,1’-biphenyl]-4-yl)boronic acid has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: A simpler boronic acid with a single phenyl ring, used in similar applications but with different reactivity and properties.
4-Biphenylboronic acid: Lacks the acetyl group, making it less versatile in certain synthetic applications.
(4’-Methyl-[1,1’-biphenyl]-4-yl)boronic acid: Similar structure but with a methyl group instead of an acetyl group, leading to different reactivity and applications.
Uniqueness
(4’-Acetyl-[1,1’-biphenyl]-4-yl)boronic acid is unique due to the presence of both the acetyl and boronic acid functional groups, which provide a combination of reactivity and versatility not found in simpler boronic acids. This makes it particularly valuable in complex organic syntheses and specialized applications in medicinal chemistry and materials science .
Properties
IUPAC Name |
[4-(4-acetylphenyl)phenyl]boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BO3/c1-10(16)11-2-4-12(5-3-11)13-6-8-14(9-7-13)15(17)18/h2-9,17-18H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLFRIBXIZZFOBU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10681602 | |
Record name | (4'-Acetyl[1,1'-biphenyl]-4-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10681602 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1029438-14-9 | |
Record name | (4'-Acetyl[1,1'-biphenyl]-4-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10681602 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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